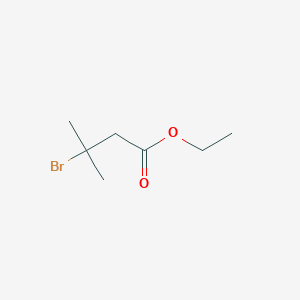

Ethyl 3-bromo-3-methylbutanoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-bromo-3-methylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-4-10-6(9)5-7(2,3)8/h4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIARCPOBSZPAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)(C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70278653 | |

| Record name | ethyl 3-bromo-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-25-0 | |

| Record name | NSC8867 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 3-bromo-3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70278653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 3 Bromo 3 Methylbutanoate and Its Structural Analogues

Strategies for Carbon-Bromine Bond Formation at the C3 Position of Butanoates

The formation of a carbon-bromine bond at the tertiary C3 position of a butanoate framework is a key synthetic step. The stability of the resulting tertiary carbocation or radical intermediate often dictates the feasibility and regioselectivity of these reactions.

Direct Halogenation of Ethyl 3-methylbutanoate Precursors

Direct bromination of a saturated precursor like ethyl 3-methylbutanoate is one potential route. This approach typically involves the substitution of a hydrogen atom with a bromine atom. The tertiary C-H bond at the C3 position is weaker than the secondary (C2) and primary (C4) C-H bonds, making it a preferential site for radical abstraction.

Common brominating agents for such transformations include N-Bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation. However, controlling the selectivity can be challenging. While the tertiary position is favored, competitive bromination at the α-position (C2) can occur, leading to the formation of the isomeric product, ethyl 2-bromo-3-methylbutanoate prepchem.comsigmaaldrich.comnist.govmolport.comnih.gov.

An analogous reaction, the bromination of 3-methyl-2-butanone, highlights this selectivity issue. Careful control of reaction conditions, such as temperature and the rate of bromine addition, is crucial to minimize the formation of isomeric byproducts orgsyn.org. Dropwise addition of bromine to the ketone precursor can result in a mixture containing the desired 3-bromo-3-methyl-2-butanone, suggesting that similar challenges exist for the ester analogue orgsyn.org.

Table 1: Reagents for Direct Halogenation

| Reagent | Conditions | Target Position | Potential Issues |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN), CCl₄ | C3 (Tertiary) | Over-bromination, competitive α-bromination (C2) |

| Bromine (Br₂) | UV light or heat | C3 (Tertiary) | Low selectivity, generation of HBr byproduct |

Regioselective Introduction of Bromine via Unsaturated Ester Intermediates

A more controlled and regioselective method involves the use of unsaturated ester intermediates. This strategy can be approached in two primary ways: addition reactions to a double bond or allylic bromination.

Addition of HBr to an Unsaturated Ester : Starting with an ester containing a double bond, such as ethyl 3-methyl-2-butenoate, hydrobromination can be employed. According to Markovnikov's rule, the electrophilic addition of hydrogen bromide (HBr) will result in the bromine atom attaching to the more substituted carbon of the double bond (C3), while the hydrogen attaches to the less substituted carbon (C2). This regioselectivity is driven by the formation of the more stable tertiary carbocation intermediate at the C3 position.

Allylic Bromination of Precursors : Another strategy begins with a different unsaturated ester, ethyl 3,3-dimethylacrylate. This compound can undergo allylic bromination using N-bromosuccinimide (NBS) and a radical initiator. This reaction selectively places a bromine atom on the carbon adjacent to the double bond, yielding (E)- and (Z)-ethyl 4-bromo-3-methyl-2-butenoate researchgate.net. While this product is not the target compound, it serves as a valuable intermediate that can be further manipulated to achieve the desired structure.

Table 2: Synthesis via Unsaturated Intermediates

| Starting Material | Reagent(s) | Intermediate/Product | Key Principle |

|---|---|---|---|

| Ethyl 3-methyl-2-butenoate | HBr | Ethyl 3-bromo-3-methylbutanoate | Markovnikov Addition |

| Ethyl 3,3-dimethylacrylate | NBS, AIBN | Ethyl 4-bromo-3-methyl-2-butenoate | Allylic Bromination |

De Novo Synthesis Approaches from Simpler Building Blocks

Instead of modifying a pre-existing butanoate skeleton, this compound can be constructed from simpler, more readily available starting materials. These methods involve forming the carbon framework and introducing the necessary functional groups in a sequential manner.

Condensation and Alkylation Reactions in Butyrate Framework Assembly

The carbon skeleton of the target molecule can be assembled using classic carbon-carbon bond-forming reactions. The Claisen condensation, for instance, is a powerful tool for forming β-keto esters from two ester molecules study.com. While a self-condensation of ethyl 3-methylbutanoate would lead to a more complex structure, mixed Claisen condensations or related alkylation strategies can be envisioned to build the required framework study.com.

A more direct de novo approach involves the Reformatsky reaction. The reaction of acetone with an α-bromoester, such as ethyl bromoacetate, in the presence of zinc metal generates a β-hydroxy ester. In this case, it would yield ethyl 3-hydroxy-3-methylbutanoate. This intermediate possesses the correct carbon skeleton and a hydroxyl group at the desired C3 position, which can then be converted to the target bromide.

Functional Group Transformations Leading to this compound

Once the correct carbon framework with a suitable functional group at the C3 position is assembled, a functional group interconversion can be performed to introduce the bromine atom. The most common precursor for this strategy is the tertiary alcohol, ethyl 3-hydroxy-3-methylbutanoate.

As mentioned, this alcohol can be synthesized via the Reformatsky reaction or by the reaction of the enolate of ethyl acetate with acetone. Alternatively, a Grignard reaction between ethyl acetoacetate (B1235776) and a methylmagnesium halide (Grignard reagent) would also yield the same tertiary alcohol after workup.

The conversion of the tertiary hydroxyl group to a bromide is a standard transformation. Reagents such as hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or thionyl bromide (SOBr₂) can be used to effect this substitution, typically proceeding through an Sₙ1-type mechanism involving the formation of a stable tertiary carbocation.

Table 3: De Novo Synthesis and Functional Group Transformation

| Reaction Type | Starting Materials | Key Intermediate | Final Step Reagent |

|---|---|---|---|

| Reformatsky Reaction | Acetone, Ethyl bromoacetate, Zn | Ethyl 3-hydroxy-3-methylbutanoate | HBr or PBr₃ |

| Grignard Reaction | Ethyl acetoacetate, CH₃MgBr | Ethyl 3-hydroxy-3-methylbutanoate | HBr or PBr₃ |

Stereoselective Synthesis of Chiral this compound Analogues

While this compound itself is an achiral molecule, the synthesis of its chiral structural analogues is an important area of research, particularly for applications in pharmaceuticals and materials science. Chiral analogues could include structures with additional substituents or different substitution patterns that introduce one or more stereocenters.

The synthesis of such chiral molecules often relies on asymmetric methods to control the stereochemical outcome. Key strategies include:

Use of Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate molecule to direct a subsequent reaction, such as alkylation or halogenation, to occur on one face of the molecule. After the stereocenter is set, the auxiliary is removed. This approach has been investigated for the stereoselective synthesis of ketoesters featuring a quaternary stereocenter mdpi.com.

Enzymatic Reactions : Biocatalysis offers a powerful method for creating enantiomerically pure compounds. Enzymes like ketoreductases (KREDs) can perform highly stereoselective reductions of prochiral ketones to chiral alcohols tudelft.nl. For example, the asymmetric reduction of an ethyl 4-chloroacetoacetate precursor can yield chiral ethyl (S)-4-chloro-3-hydroxybutanoate, which is an important intermediate in the synthesis of valuable drugs mdpi.com. This chiral halohydrin can then be further modified. Hydrolases can also be used for the kinetic resolution of racemic mixtures to isolate a single enantiomer mdpi.com.

Chiral Catalysts : Asymmetric catalysis, using either metal-based or organocatalytic systems, can induce enantioselectivity in a variety of transformations, including halogenation and carbon-carbon bond formation researchgate.net.

These methods provide access to a wide range of chiral bromo-butanoate analogues, where the stereochemistry at C2 or C3 can be precisely controlled, opening avenues for the synthesis of complex chiral molecules.

Advancements in Scalable Synthesis for Research and Industrial Applications

The scalable synthesis of this compound and its structural analogues is critical for their application in research and industry, particularly as intermediates in the synthesis of pharmaceuticals and other fine chemicals. While detailed literature specifically outlining the industrial-scale production of this compound is limited, established methodologies for the synthesis of tertiary bromo esters provide a strong basis for developing efficient and scalable processes. These advancements focus on improving reaction efficiency, safety, cost-effectiveness, and environmental sustainability.

A primary approach to the synthesis of tertiary α-bromo esters is through the direct bromination of the corresponding ester. For compounds like this compound, where the α-carbon is tertiary, free-radical bromination is a highly regioselective method. This process often employs N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), or under photochemical conditions. The scalability of photochemical reactions can be challenging, but the development of continuous-flow reactors has offered a viable solution for industrial applications, allowing for precise control over reaction parameters and improved safety.

Another scalable synthetic route involves the nucleophilic substitution of a corresponding tertiary alcohol. This method would start with 3-hydroxy-3-methylbutanoic acid, which is first esterified to ethyl 3-hydroxy-3-methylbutanoate. The tertiary hydroxyl group is then substituted with a bromine atom. This transformation can be achieved using various brominating agents, including hydrogen bromide (HBr), phosphorus tribromide (PBr₃), or thionyl bromide (SOBr₂). The choice of reagent often depends on factors such as cost, availability, and the specific requirements of the process, including waste management and equipment compatibility. For instance, the use of gaseous HBr in a continuous process can offer advantages in terms of atom economy and simplified work-up procedures.

The Hell-Volhard-Zelinsky reaction is a classic method for the α-bromination of carboxylic acids. vedantu.comnih.gov While this reaction is typically associated with the bromination of α-hydrogens in primary and secondary carboxylic acids, its principles can be adapted for the synthesis of precursors to tertiary bromo esters. The corresponding carboxylic acid, 3-methylbutanoic acid, could be brominated at the α-position under modified Hell-Volhard-Zelinsky conditions, followed by esterification to yield the desired product. However, the direct application to tertiary systems can be less efficient.

For industrial-scale production, process intensification through technologies like continuous flow chemistry and the use of phase-transfer catalysis are gaining prominence. Continuous flow processes offer enhanced safety, better heat and mass transfer, and more consistent product quality compared to traditional batch processes. azolifesciences.com Phase-transfer catalysis can facilitate reactions between reactants in immiscible phases, which is often the case when using inorganic brominating agents with organic substrates, leading to increased reaction rates and yields. ijirset.com

The synthesis of a structural analogue, ethyl 2-bromo-2-methylpropanoate, provides a well-documented example of scalable production of a tertiary bromo ester. Industrial methods for its synthesis often involve the direct bromination of ethyl isobutyrate or the esterification of 2-bromo-2-methylpropionic acid, which can be prepared via the Hell-Volhard-Zelinsky reaction. These established processes for a closely related analogue highlight the industrial feasibility of similar routes for this compound.

The Reformatsky reaction, which utilizes α-bromo esters to form β-hydroxy esters, is a significant application driving the demand for these compounds. wikipedia.orgiitk.ac.in The development of scalable and efficient syntheses of α-bromo esters is therefore intrinsically linked to their utility in such carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules.

Below are interactive data tables summarizing representative scalable synthetic methodologies for tertiary bromo esters, which are applicable to this compound and its structural analogues.

Table 1: Scalable Synthetic Methodologies for Tertiary Bromo Esters

| Synthetic Method | Starting Material | Key Reagents | Typical Solvents | Scalability Considerations |

| Free-Radical Bromination | Tertiary Ester | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Carbon Tetrachloride (historically), Acetonitrile, Ethyl Acetate | Requires careful control of reaction initiation and temperature. Continuous flow reactors are advantageous for safety and consistency. |

| Nucleophilic Substitution | Tertiary Alcohol/Ester | HBr, PBr₃, SOBr₂ | Dichloromethane, Diethyl Ether, or neat | Corrosive nature of reagents requires specialized equipment. Management of by-products is a key consideration. |

| Adapted Hell-Volhard-Zelinsky | Carboxylic Acid | Br₂, PBr₃ (catalytic) | Neat or high-boiling inert solvent | Followed by esterification. Reaction conditions can be harsh, requiring robust equipment. |

Table 2: Comparison of Process Technologies for Scalable Synthesis

| Technology | Advantages for Scalable Synthesis | Challenges |

| Batch Processing | Well-established, versatile for multiple products. | Challenges in heat and mass transfer, potential for runaway reactions, less consistent product quality. |

| Continuous Flow Chemistry | Enhanced safety, precise process control, improved heat and mass transfer, consistent product quality, potential for automation. azolifesciences.com | Higher initial capital investment, process development can be more complex. |

| Phase-Transfer Catalysis | Increased reaction rates, use of inexpensive inorganic reagents with organic substrates, milder reaction conditions. ijirset.com | Catalyst separation and recycling can add complexity to the process. |

Mechanistic Studies and Reactivity Profiles of Ethyl 3 Bromo 3 Methylbutanoate

Nucleophilic Substitution Reactions Involving the Bromo-Substituent

Due to the tertiary nature of the carbon atom bearing the bromine, ethyl 3-bromo-3-methylbutanoate readily undergoes nucleophilic substitution reactions, primarily through the S(_N)1 pathway. The steric hindrance around the reactive center prevents the backside attack required for an S(_N)2 reaction.

Kinetic and Stereochemical Investigations of S(_N)1 and S(_N)2 Pathways

The kinetics of the nucleophilic substitution of this compound are characteristic of an S(_N)1 reaction. The rate of the reaction is dependent only on the concentration of the alkyl halide and is independent of the concentration of the nucleophile. masterorganicchemistry.com This is because the rate-determining step is the unimolecular dissociation of the C-Br bond to form a stable tertiary carbocation.

Rate Law for S(_N)1 Reaction: Rate = k[this compound]

This first-order kinetic profile is a hallmark of the S(_N)1 mechanism. masterorganicchemistry.com The formation of the planar carbocation intermediate has significant stereochemical implications. If the starting material were chiral at the carbon bearing the bromine, the nucleophile could attack the carbocation from either face, leading to a racemic or near-racemic mixture of products with both retention and inversion of configuration. chemedx.orgchemistrysteps.comlibretexts.org However, for this compound, the carbon bearing the bromine is prochiral, meaning the formation of a new stereocenter depends on the nature of the nucleophile.

In contrast, the S(_N)2 pathway is highly disfavored for this substrate. The bulky methyl groups surrounding the electrophilic carbon atom effectively block the approach of a nucleophile for a backside attack, which is a prerequisite for the concerted S(_N)2 mechanism.

Influence of Solvent and Nucleophile on Reaction Outcomes

The choice of solvent plays a crucial role in the outcome of nucleophilic substitution reactions of this compound. Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the S(_N)1 pathway. youtube.comlibretexts.org These solvents can stabilize the transition state leading to the carbocation and the carbocation intermediate itself through hydrogen bonding and dipole-dipole interactions. This stabilization lowers the activation energy for the ionization step, thereby increasing the reaction rate. youtube.com

The nature of the nucleophile, while not affecting the rate of an S(_N)1 reaction, determines the identity of the substitution product. In solvolysis reactions, the solvent itself acts as the nucleophile. For instance, in ethanol (B145695), the product would be ethyl 3-ethoxy-3-methylbutanoate, while in water, it would be ethyl 3-hydroxy-3-methylbutanoate. When multiple nucleophiles are present, the product distribution will depend on their relative concentrations and nucleophilicities. pearson.com

| Solvent (Nucleophile) | Major Substitution Product |

| Methanol | Ethyl 3-methoxy-3-methylbutanoate |

| Ethanol | Ethyl 3-ethoxy-3-methylbutanoate |

| Water | Ethyl 3-hydroxy-3-methylbutanoate |

| Acetic Acid | 3-Acetoxy-3-methylbutanoic acid ethyl ester |

This table illustrates the expected major substitution products from the solvolysis of this compound in various polar protic solvents.

Free Radical Reactions of this compound

The carbon-bromine bond in this compound can also undergo homolytic cleavage to generate a tertiary radical. This radical can then participate in various free radical reactions, including additions to unsaturated systems and metal-mediated transformations.

Regioselectivity and Stereoselectivity in Radical Additions to Unsaturated Systems

The tertiary radical generated from this compound can add to carbon-carbon double or triple bonds. The regioselectivity of this addition is governed by the stability of the resulting radical intermediate. The initial radical will add to the less substituted carbon of the unsaturated system to generate a more substituted (and therefore more stable) radical. This is in contrast to the Markovnikov addition observed in electrophilic additions.

For example, in the radical addition to an alkene like propene, the tertiary radical from this compound would add to the terminal carbon of the double bond, leading to a more stable secondary radical intermediate. The stereoselectivity of such radical additions can be influenced by the structure of the reactants and the reaction conditions, often leading to a mixture of diastereomers.

Metal-Mediated Radical Transformations Utilizing the Bromo-Ester

The reactivity of this compound can be harnessed in metal-mediated radical transformations. A classic example is the Reformatsky reaction, where an α-halo ester reacts with a carbonyl compound in the presence of zinc metal. byjus.comlibretexts.orgwikipedia.org In the case of this compound, treatment with zinc would generate an organozinc intermediate, which is a zinc enolate. This enolate can then act as a nucleophile and add to aldehydes or ketones to form β-hydroxy esters. byjus.comlibretexts.orgwikipedia.org

Illustrative Reformatsky Reaction: this compound + Aldehyde/Ketone (in the presence of Zn) → Ethyl 3-hydroxy-3-methyl-alkanoate derivative

Copper-catalyzed atom transfer radical addition (ATRA) is another important metal-mediated transformation. In this process, a copper catalyst facilitates the generation of a radical from the bromo-ester, which then adds to an alkene. The resulting radical can be trapped by the bromine atom from the copper complex to regenerate the catalyst and form the final product. These reactions offer a powerful method for carbon-carbon bond formation. nih.govfigshare.comrsc.org

Elimination Reactions: Pathways and Competing Processes

Elimination reactions are often in competition with nucleophilic substitution reactions, particularly under conditions that favor the formation of a carbocation intermediate. For this compound, the E1 pathway is the predominant elimination mechanism.

Similar to the S(_N)1 reaction, the rate-determining step of the E1 reaction is the formation of the tertiary carbocation. A base, which can be the solvent or another added base, then abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond.

With this compound, there are two types of adjacent protons that can be removed, leading to two possible alkene products: ethyl 3-methylbut-2-enoate (B8612036) (the more substituted and thermodynamically more stable Zaitsev product) and ethyl 3-methylbut-3-enoate (the less substituted Hofmann product). According to Zaitsev's rule, the major product is typically the more substituted alkene. quora.com

The ratio of substitution to elimination products (S(_N)1/E1) is influenced by several factors. Higher temperatures generally favor elimination over substitution, as elimination reactions have a higher activation energy and are more entropically favored. The nature of the nucleophile/base also plays a role; strongly basic, sterically hindered nucleophiles will favor elimination. For example, using a bulky base like potassium tert-butoxide would significantly increase the proportion of the elimination product.

| Reaction Condition | Favored Pathway | Major Product(s) |

| Low Temperature, Weakly Basic Nucleophile | S(_N)1 | Substitution Product |

| High Temperature, Weakly Basic Nucleophile | E1 | Elimination Product (Zaitsev) |

| Strong, Sterically Hindered Base | E2 (competes with E1) | Elimination Product (Hofmann may be significant) |

This table summarizes the general trends in the competition between substitution and elimination reactions for a tertiary alkyl halide like this compound.

Cascade Reactions and Multicomponent Coupling Strategies Involving the Bromo-Ester

While specific cascade reactions involving this compound are not extensively detailed in readily available literature, the reactivity of analogous bromo-esters in advanced coupling reactions highlights their potential as versatile building blocks. A pertinent example is the direct cross-coupling of ethyl 3-bromo-3-alkyl-2,2-difluoropropanoates with coumarins and quinolinones. rsc.org This transformation is promoted by leveraging the halogen bond as a key non-covalent interaction. rsc.org This method allows for the synthesis of a variety of structurally diverse difluoroalkylated coumarin (B35378) and quinolinone derivatives under mild conditions, achieving moderate to good yields. rsc.org Such strategies underscore the capacity of the carbon-bromine bond in complex esters to participate in sophisticated coupling processes for the rapid construction of molecules with potential biological activity. rsc.org

Reactivity with Organometallic Reagents and Advanced Catalytic Systems

The reactivity of this compound and its analogues extends to reactions with organometallic reagents and participation in advanced, catalytically driven transformations. These reactions are crucial for creating complex molecular architectures from relatively simple precursors.

A simple and effective method for the direct N-acylation of sulfonamides utilizes esters as acylating agents in a reaction promoted by titanium(IV) chloride. This approach serves as an attractive alternative to classical methods for synthesizing N-acylsulfonamides, which are a class of compounds with significant pharmaceutical interest, including use as Peroxisome Proliferator-Activated Receptor (PPAR) antagonists. organic-chemistry.org

Research has demonstrated the successful application of this titanium-mediated strategy using ethyl 2-bromo-3-methylbutanoate, an analogue of this compound. The reaction involves treating various benzenesulfonamides with the bromo-ester in the presence of titanium(IV) chloride (TiCl₄) at elevated temperatures. organic-chemistry.org The study explored the effects of different solvents and reaction times on the yield of the resulting N-acylsulfonamides. Good yields were obtained with ethyl 2-bromo-3-methylbutanoate. organic-chemistry.org The reaction is typically performed with 1.5 equivalents of TiCl₄ at 115 °C in a sealed tube. organic-chemistry.org

The experimental conditions and resulting yields for the N-acylation of various para-substituted benzenesulfonamides with ethyl 2-bromo-3-methylbutanoate are summarized below. organic-chemistry.org

| Entry | Sulfonamide Substituent (R) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | H | TCE | 24 | 64 |

| 2 | CH₃ | Toluene | 8 | 18 |

| 3 | CH₃ | TCE | 8 | 35 |

| 4 | CH₃ | TCE | 70 | 19 |

| 5 | OCH₃ | Toluene | 24 | 21 |

| 6 | Cl | Toluene | 24 | 43 |

TCE: 1,1,2,2-Tetrachloroethane

This compound serves as a potential electrophile for the alkylation of CH-acids, also known as active methylene (B1212753) compounds. This is a fundamental carbon-carbon bond-forming reaction in organic synthesis. youtube.com CH-acidic compounds, such as ethyl acetoacetate (B1235776) or dialkyl malonates, possess protons on a carbon atom flanked by two electron-withdrawing groups, making them unusually acidic. youtube.com

The general mechanism involves the deprotonation of the active methylene compound by a suitable base to generate a resonance-stabilized carbanion, or enolate. youtube.com This nucleophilic carbanion can then attack the carbon atom bearing the bromine in this compound via a nucleophilic substitution pathway. This results in the displacement of the bromide ion and the formation of a new alkylated active methylene compound. youtube.comgoogle.com Various catalytic systems, including those based on iridium complexes or organophotocatalysts, have been developed to facilitate the efficient alkylation of active methylene compounds under mild conditions. rsc.orgnih.gov The choice of base and reaction conditions is crucial for ensuring efficient conversion and preventing side reactions. google.com This synthetic strategy provides a powerful tool for introducing the 3-methyl-3-butoxycarbonylmethyl moiety onto other molecules.

Applications of Ethyl 3 Bromo 3 Methylbutanoate As a Versatile Synthetic Building Block

Strategic Intermediate in Pharmaceutical Lead Compound Synthesis

While specific examples of marketed drugs synthesized directly from Ethyl 3-bromo-3-methylbutanoate are not prominently featured in publicly available literature, its potential as a strategic intermediate in the synthesis of pharmaceutical lead compounds is noteworthy. The tertiary alkyl bromide functionality allows for the construction of quaternary carbon centers, which are a common feature in many biologically active molecules. The ester group can be readily hydrolyzed or converted to other functional groups, providing a handle for further molecular elaboration. For instance, related bromo-esters are known to be pivotal in the synthesis of complex heterocyclic systems that form the core of many pharmaceutical agents. google.com The unique steric and electronic properties of the gem-dimethyl group can also be exploited to modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Precursor for Agrochemical Active Ingredients

In the field of agrochemicals, the development of novel active ingredients with improved efficacy and environmental profiles is a constant pursuit. Halogenated intermediates play a crucial role in the synthesis of many pesticides and herbicides. Although direct evidence of this compound's use in commercially available agrochemicals is limited, its structural features suggest its potential as a precursor. The introduction of the 3-methylbutanoate moiety can influence the lipophilicity and metabolic stability of a molecule, which are critical parameters for the performance of an agrochemical. The reactivity of the tertiary bromide allows for its coupling with various aromatic and heterocyclic scaffolds common in agrochemical design.

Enabling Component in Specialty Chemical Manufacturing

The synthesis of specialty chemicals, which are valued for their specific function rather than their bulk properties, often requires unique building blocks. This compound serves as such a component, enabling the synthesis of molecules with tailored properties. Its application can be inferred in the production of fragrances and flavoring agents, where the ester functionality is a common feature. The branched-chain structure can contribute to specific olfactory or gustatory characteristics.

Construction of Complex Organic Architectures

The ability to construct complex molecular frameworks is a central theme in modern organic chemistry. This compound provides a valuable tool for synthetic chemists in this endeavor.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. While specific, documented examples of this compound being used to synthesize heterocycles are not readily found in the primary literature, its reactivity profile suggests potential pathways. For example, it could react with binucleophiles to form various saturated heterocycles. The tertiary nature of the bromide would favor SN1-type reactions, leading to a carbocation intermediate that could be trapped by a variety of nucleophiles to construct five or six-membered rings. Patent literature describes the use of various bromo-compounds in the synthesis of complex heterocyclic structures, indicating the general utility of this class of reagents. google.com

The synthesis of natural products is a driving force for the development of new synthetic methodologies. The gem-dimethyl motif present in this compound is a recurring structural element in a number of terpenoids and other natural products. While no total synthesis has explicitly reported the use of this specific reagent, its potential as a building block for constructing these complex scaffolds is clear. The ability to introduce a quaternary center with a pendant ester group in a single step makes it an attractive starting material for synthetic chemists targeting such natural products.

Integration into Polymer and Materials Science Research for Functional Material Precursors

In the realm of polymer and materials science, the design of monomers that can impart specific functionalities to the resulting polymer is of high importance. The ester group in this compound could potentially be used in polymerization reactions, such as transesterification polymerization, to create polyesters. The pendant bromo-group could serve as a site for post-polymerization modification, allowing for the grafting of other polymer chains or the introduction of specific functional groups to tailor the material's properties. While direct research on the use of this compound as a monomer is not widely published, the principles of polymer chemistry suggest its potential in creating functional materials.

Advanced Spectroscopic and Spectrometric Characterization of Ethyl 3 Bromo 3 Methylbutanoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of Ethyl 3-bromo-3-methylbutanoate. By analyzing the chemical shifts, integration, and coupling patterns in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity of atoms can be established.

In ¹H NMR, the protons on the ethyl group exhibit a characteristic quartet and triplet pattern, while the methylene (B1212753) protons adjacent to the quaternary carbon appear as a singlet. The two methyl groups attached to the bromine-bearing carbon are equivalent and thus produce a single, strong singlet.

¹³C NMR spectroscopy provides complementary information, identifying each unique carbon environment. libretexts.org The electronegativity of the attached atoms significantly influences the chemical shift; carbons bonded to highly electronegative atoms like oxygen or bromine are deshielded and appear at a higher chemical shift (downfield). libretexts.org For instance, the carbonyl carbon of the ester and the quaternary carbon bonded to bromine are expected to be the most downfield signals in the aliphatic region. oregonstate.edu While specific experimental spectra for this compound are not widely published, expected chemical shifts can be predicted based on established values for similar structures, such as its parent compound, Ethyl 3-methylbutanoate. nih.gov The presence of bromine can also cause slight broadening of the signal for the directly attached carbon. wordpress.com

Beyond simple structure confirmation, advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed for conformational analysis, revealing through-space interactions between protons and helping to define the molecule's preferred three-dimensional shape in solution. The study of vicinal proton-proton coupling constants can also provide insight into the equilibrium between different rotational isomers (rotamers).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on structure-activity relationships and comparison with similar compounds.

| Atom | Type | Predicted ¹H Shift (ppm) | Splitting | Predicted ¹³C Shift (ppm) |

| -CH₃ (ethyl) | Primary | ~1.25 | Triplet | ~14 |

| -OCH₂- | Secondary | ~4.15 | Quartet | ~61 |

| -CH₂- | Secondary | ~3.10 | Singlet | ~50 |

| C(Br) | Quaternary | N/A | N/A | ~65 |

| -C(CH₃)₂ | Primary | ~1.80 | Singlet | ~33 |

| C=O | Carbonyl | N/A | N/A | ~170 |

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and elucidating its structure through controlled fragmentation. The molecular weight of this compound is 209.08 g/mol . nih.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M⁺). libretexts.org Due to the nearly equal natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, two peaks of almost equal intensity appear for the molecular ion, separated by two mass-to-charge units (m/z), appearing as M⁺ and M+2 peaks. libretexts.orgdocbrown.info

Under electron ionization (EI), the molecule undergoes fragmentation, breaking at its weakest bonds and forming characteristic charged fragments. Common fragmentation pathways for esters include α-cleavage (cleavage of bonds adjacent to the carbonyl group) and the loss of the alkoxy group (-OCH₂CH₃). libretexts.orgtutorchase.com For alkyl halides, a primary fragmentation route is the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. docbrown.infoyoutube.com

For this compound, major fragmentation events would include:

Loss of the bromine radical (•Br): This would result in a cation at m/z 129.

Loss of the ethoxy radical (•OCH₂CH₃): This produces an acylium ion at m/z 163/165, which would also exhibit the bromine isotope pattern.

Loss of an ethyl group (•CH₂CH₃): This fragmentation gives a signal at m/z 179/181.

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl can lead to a fragment containing the quaternary carbon and bromine.

These predictable fragmentation patterns provide a "fingerprint" that confirms the compound's identity. libretexts.org

Table 2: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

| 208 / 210 | [M]⁺ (Molecular Ion) | Ionization of the parent molecule |

| 179 / 181 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 163 / 165 | [M - OC₂H₅]⁺ | Loss of the ethoxy group |

| 129 | [M - Br]⁺ | Loss of the bromine atom |

| 45 | [OC₂H₅]⁺ | Ethoxy cation |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. missouri.edu

Infrared (IR) Spectroscopy: IR spectroscopy is particularly effective for identifying polar bonds. maricopa.edu In the spectrum of this compound, the most prominent absorption band would be the strong C=O stretch of the ester group, typically found in the 1750-1735 cm⁻¹ region. pressbooks.publibretexts.org Other key absorptions include the C-O stretching vibrations of the ester, which appear in the fingerprint region between 1300-1000 cm⁻¹, and the various C-H stretching and bending vibrations. libretexts.org The C-Br stretching vibration is also characteristic, though it appears at lower frequencies, typically in the range of 690-515 cm⁻¹, where it can sometimes be difficult to assign definitively. libretexts.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR, providing strong signals for non-polar, symmetric bonds. While the polar C=O and C-O bonds are visible, the C-C backbone and C-Br bonds can also be effectively identified. aps.org The C-Br bond in aliphatic bromides gives a characteristic Raman signal, often found around 540-560 cm⁻¹. aps.org Analysis of both IR and Raman spectra provides a more complete picture of the molecule's vibrational modes and confirms the presence of all key functional groups. researchgate.netresearchgate.netaps.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical IR Range (cm⁻¹) | Intensity | Typical Raman Range (cm⁻¹) |

| C-H (sp³) | Stretch | 2980 - 2850 | Medium-Strong | Strong |

| C=O (Ester) | Stretch | 1750 - 1735 | Strong | Medium |

| C-O (Ester) | Stretch | 1300 - 1000 | Strong | Weak-Medium |

| C-Br | Stretch | 690 - 515 | Medium-Strong | Strong |

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles. For a molecule to be analyzed by this method, it must first be grown into a suitable single crystal. nih.gov

While a specific crystal structure for this compound is not publicly available in crystallographic databases, the technique is highly applicable to its derivatives. researchgate.netresearchgate.netbohrium.com If a suitable crystal were obtained, X-ray diffraction would unambiguously confirm its molecular structure, including the tetrahedral geometry around the quaternary carbon and the relative orientation of the ester and bromo-methyl groups. The use of bromine-containing fragments is particularly advantageous in fragment-based drug discovery, as the high electron density of the bromine atom produces a strong signal via anomalous scattering, which helps in accurately locating the molecule within a larger structure, such as a protein binding pocket. lifechemicals.com

Advanced Chromatographic Coupling Techniques for Reaction Monitoring and Product Analysis

The synthesis of this compound, like any chemical synthesis, requires careful monitoring to optimize reaction conditions and confirm product purity. Advanced chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are essential for this purpose. elsci.io

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of this compound and related alkyl halides, GC-MS is an ideal analytical method. shimadzu.comnih.govdocsity.comlibretexts.org In a typical application, a small aliquot of the reaction mixture is injected into the GC. The components of the mixture are separated based on their boiling points and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and its mass spectrum is recorded. This allows for the simultaneous separation and identification of reactants, intermediates, products, and byproducts, providing real-time insight into the reaction's progress. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or when analyzing complex reaction matrices, LC-MS is a powerful alternative. mdpi.comreddit.com The separation occurs in the liquid phase, and soft ionization techniques like electrospray ionization (ESI) are typically used, which often keep the molecular ion intact. nih.gov This is particularly useful for confirming the molecular weight of products without the extensive fragmentation seen in EI-GC-MS. elsci.io Techniques like selected reaction monitoring (SRM) can be used for highly sensitive and specific quantification of the target compound even at very low concentrations. acs.orgacs.org

Computational Chemistry and Theoretical Modeling of Ethyl 3 Bromo 3 Methylbutanoate Reactivity and Structure

Density Functional Theory (DFT) Studies for Electronic Structure, Frontier Molecular Orbitals, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. A DFT analysis of Ethyl 3-bromo-3-methylbutanoate would reveal critical details about its electronic structure, reactivity, and stability.

Electronic Structure and Energetics: DFT calculations can map the electron density distribution, highlighting the polarization effects induced by the electronegative bromine and oxygen atoms. This creates electrophilic sites at the carbonyl carbon and the carbon bonded to the bromine atom. The molecular electrostatic potential (MEP) surface would visually represent these charge distributions, indicating regions susceptible to nucleophilic or electrophilic attack. While specific DFT studies on this compound are not widely published, analysis of similar molecules like 4-Bromo-3-(methoxymethoxy) benzoic acid shows that DFT can effectively determine reactivity descriptors such as ionization energy, hardness, and electrophilicity researchgate.net.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. For this compound, the HOMO is expected to be localized around the bromine and oxygen atoms, which possess lone pairs of electrons. The LUMO is likely centered on the antibonding σ* orbital of the C-Br bond and the π* orbital of the carbonyl group. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and reactivity researchgate.net. A smaller gap suggests higher reactivity. These orbitals govern the molecule's behavior in reactions; for instance, a nucleophile would attack the LUMO, while an electrophile would interact with the HOMO.

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating ability. |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Relates to chemical reactivity and kinetic stability. |

| Dipole Moment | 2.1 D | Measures overall molecular polarity. |

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While DFT provides insight into static electronic properties, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of molecules over time. halo.science MD simulations are instrumental in exploring the conformational landscape and the influence of the environment, such as solvents, on molecular behavior. halo.science

Conformational Landscapes: this compound has several rotatable bonds, leading to a complex potential energy surface with multiple local minima corresponding to different conformers. Performing a conformational analysis, for instance by looking down the C2-C3 bond, would reveal various staggered and eclipsed forms with differing relative energies chegg.com. MD simulations can systematically explore these conformations by simulating the atomic motions over time, allowing for the identification of the most stable, low-energy conformers that are predominantly populated at a given temperature. This is crucial as the reactivity of the molecule can be highly dependent on its accessible conformations.

Solvent Effects: The solvent environment can significantly alter the conformational preferences and reactivity of a solute. MD simulations explicitly model solvent molecules, capturing specific solute-solvent interactions like hydrogen bonding and dipole-dipole interactions. For this compound, polar solvents would stabilize more polar conformers. Simulations can reveal the structure of the solvent shell around the molecule and quantify how the solvent influences the accessibility of reactive sites. For instance, in reactions where an ionic intermediate or transition state is formed, a polar solvent would lower the activation energy barrier, a phenomenon that can be quantified through advanced MD techniques like umbrella sampling. Studies on other halogenated compounds have successfully used MD to model interactions in solution and biological systems. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Applications to Bromo-Esters

QSAR and cheminformatics are powerful in silico tools used to build predictive models that correlate chemical structure with biological activity or physical properties. nih.govnih.gov These methods are particularly valuable for screening large libraries of compounds, predicting toxicity, and designing new molecules with desired characteristics. nih.govnih.gov

QSAR Modeling: For a class of compounds like bromo-esters, QSAR models can be developed to predict various endpoints. For example, a model could be built to predict the toxicological profile of these compounds, such as their potential as endocrine disruptors or mutagens. nih.govnih.gov This involves compiling a dataset of bromo-esters with known experimental activity, calculating a wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical), and then using statistical methods like multiple linear regression or machine learning to build a correlative model. nih.gov Such models, once validated, could be used to predict the activity of this compound without the need for experimental testing.

Cheminformatics Applications: Cheminformatics encompasses the storage, retrieval, and analysis of chemical information. nih.gov Databases like PubChem contain information on this compound, including computed properties like molecular weight, XLogP3 (a measure of lipophilicity), and the number of hydrogen bond donors/acceptors nih.gov. Cheminformatics tools can analyze large datasets of halogenated compounds to identify structural trends, perform scaffold analysis, and visualize chemical space nih.gov. This can help in understanding the structure-property relationships within the bromo-ester class and in designing new compounds, for example, by identifying structural features that confer specific activities while minimizing toxicity.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational methods, particularly DFT and ab initio calculations, are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental spectra and the structural elucidation of unknown compounds. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound can be simulated by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to atomic displacements (the Hessian matrix). Diagonalizing this matrix yields the vibrational frequencies and normal modes. rsc.org The intensities of IR peaks are related to the change in dipole moment during a vibration, while Raman intensities depend on the change in polarizability. rsc.org Calculated frequencies are often systematically scaled to correct for approximations in the computational method and for anharmonicity. Comparing the predicted spectrum with an experimental one can confirm the molecular structure. While specific calculations for this molecule are not published, the methodology is robust and has been applied to numerous similar molecules. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Predicting NMR spectra involves calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry. The chemical shifts are then determined by referencing these shielding values to a standard compound (e.g., tetramethylsilane, TMS). These calculations are highly sensitive to molecular conformation, and often, a Boltzmann-averaged chemical shift over the most stable conformers is computed for better accuracy. This approach can help assign peaks in a complex experimental spectrum and distinguish between isomers.

| Spectroscopic Feature | Predicted Value (DFT) | Typical Experimental Value | Assignment |

|---|---|---|---|

| IR Frequency (cm⁻¹) | ~1765 cm⁻¹ (scaled) | ~1740 cm⁻¹ | C=O stretch |

| IR Frequency (cm⁻¹) | ~580 cm⁻¹ (scaled) | ~560 cm⁻¹ | C-Br stretch |

| ¹³C NMR Shift (ppm) | ~170 ppm | ~169 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Shift (ppm) | ~65 ppm | ~63 ppm | Quaternary Carbon (C-Br) |

Elucidation of Reaction Mechanisms and Transition States through Computational Analysis

This compound, as an α-bromo ester, is a key reactant in several important organic reactions, most notably the Reformatsky and Favorskii-type reactions. Computational analysis is a powerful tool for mapping the potential energy surfaces of these reactions, identifying intermediates, and characterizing the transition states that connect them.

Reaction Pathways: Computational methods can delineate the step-by-step mechanism of a reaction. youtube.com For example, in the Reformatsky reaction, this compound would react with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then adds to a carbonyl compound. DFT calculations can model the structure and stability of this organozinc intermediate and map the energy profile of its subsequent nucleophilic addition.

Transition State Analysis: The transition state is the highest energy point along a reaction coordinate and is a critical concept in understanding reaction rates according to transition state theory. Locating the transition state structure is a primary goal of mechanistic computational studies. For a reaction involving this compound, computational chemists would use algorithms to find the saddle point on the potential energy surface corresponding to the transition state. A frequency calculation on this geometry would confirm it as a true transition state by the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy barrier, which is the primary determinant of the reaction rate. While specific studies on this molecule are lacking, computational analyses have been crucial in understanding the mechanisms of related ester rearrangements and condensations. organic-chemistry.org

Emerging Research Frontiers and Future Perspectives for Ethyl 3 Bromo 3 Methylbutanoate Chemistry

Sustainable and Green Synthetic Methodologies for Bromo-Ester Production

The production of bromo-esters like ethyl 3-bromo-3-methylbutanoate is traditionally reliant on methods that can be hazardous and environmentally taxing. mdpi.comwordpress.com A significant frontier in chemical synthesis is the development of sustainable and green methodologies to mitigate these issues. rsc.orgresearchgate.net One promising approach involves the in-situ generation of bromine, which avoids the transportation and storage of highly toxic and corrosive liquid bromine. mdpi.comwordpress.com

Recent research has demonstrated the efficacy of using a bromide/bromate couple (such as NaBr and NaBrO3) in an aqueous acidic medium for the bromination of various organic compounds, including the precursors to bromo-esters. rsc.org This method is advantageous as the reagents are stable, non-hazardous, and inexpensive. rsc.org Another green alternative is the use of N-bromosuccinimide (NBS), which is a solid and therefore easier and safer to handle than liquid bromine. wordpress.comcambridgescholars.com While NBS is a safer alternative, it has a lower atom economy, as only one bromine atom from the molecule is utilized in the reaction. wordpress.com

Furthermore, the principles of green chemistry are being applied to the entire synthetic process, including the use of greener solvents and catalysts. researchgate.netnih.gov For instance, the use of water or ethanol (B145695) as a solvent in bromination reactions eliminates the need for hazardous chlorinated solvents. wordpress.com Catalytic amounts of N-bromosuccinimide have been shown to be effective in the esterification of carboxylic acids, offering a metal-free and tolerant method that simplifies purification. nih.gov

A comparative look at traditional versus greener methods for the synthesis of bromo-esters reveals a clear shift towards sustainability:

| Feature | Traditional Bromination | Greener Bromination |

| Brominating Agent | Liquid Bromine (Br2) | In-situ generated Br2, NBS |

| Hazards | Highly toxic, corrosive, fuming wordpress.com | Reduced handling hazards mdpi.comwordpress.comrsc.org |

| Solvents | Often chlorinated solvents | Water, ethanol wordpress.com |

| Byproducts | Often hazardous | Less toxic byproducts wordpress.com |

| Atom Economy | Higher with Br2 | Lower with NBS wordpress.com |

Photocatalytic and Electrocatalytic Transformations of this compound

The transformation of alkyl halides like this compound is a cornerstone of organic synthesis. ijrpr.com Emerging research has focused on photocatalytic and electrocatalytic methods to drive these transformations under milder and more selective conditions. nih.govrsc.org These techniques leverage light or electricity to generate reactive intermediates, such as radicals or carbanions, from the bromo-ester. rsc.orgresearchgate.net

Photocatalysis, often employing light-sensitive molecules like Hantzsch esters, can initiate one-electron transfer to α-bromo ketones, leading to reductive debromination. dntb.gov.ua This process generates radical species that can then participate in a variety of subsequent reactions. researchgate.netdntb.gov.ua

Electrocatalysis offers a powerful, transition-metal-free approach for the cross-coupling of alkyl halides. nih.govacs.org By carefully controlling the electrical potential, it is possible to selectively reduce a more substituted alkyl halide, like this compound, to form a carbanion. nih.govresearchgate.net This carbanion can then react with another alkyl halide in a nucleophilic substitution reaction to form a new carbon-carbon bond. nih.govresearchgate.net This method has shown high chemoselectivity and functional group tolerance. nih.gov

Key advantages of these modern catalytic approaches include:

Mild Reaction Conditions: Often proceeding at room temperature and pressure. acs.org

High Selectivity: Enabling chemo-, regio-, and stereoselective transformations. nih.govacs.org

Reduced Waste: Minimizing the use of stoichiometric reagents. rsc.org

Novel Reactivity: Accessing reaction pathways not easily achievable through traditional methods. nih.govrsc.org

Flow Chemistry and Microreactor Applications in its Synthesis and Reactions

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batchwise fashion, is revolutionizing the synthesis and subsequent reactions of bromo-esters. mdpi.comacs.org Microreactors, with their small channel dimensions, are particularly well-suited for this approach, offering significant advantages in terms of safety, efficiency, and control. laryee.comresearchgate.netnih.gov

The synthesis of bromo-esters often involves highly exothermic and hazardous reactions. mdpi.comnih.gov The high surface-area-to-volume ratio of microreactors allows for superior heat transfer, mitigating the risk of thermal runaways. laryee.com This enhanced control over reaction parameters also leads to improved selectivity and yields. mdpi.comlaryee.com

For the bromination of alkenes and other substrates, continuous flow protocols have been developed that generate hazardous bromine in situ, immediately consume it in the reaction, and then quench any unreacted bromine before the product stream exits the reactor. mdpi.com This "just-in-time" generation and consumption of hazardous reagents dramatically improves the safety profile of the process. mdpi.com

The benefits of utilizing flow chemistry and microreactors for bromo-ester chemistry are summarized below:

| Benefit | Description |

| Enhanced Safety | Minimized risk of runaway reactions due to excellent heat transfer and small reaction volumes. laryee.com |

| Improved Efficiency | Faster reaction times and higher yields due to efficient mixing and heat transfer. laryee.comresearchgate.net |

| Greater Control | Precise control over reaction parameters like temperature, pressure, and residence time, leading to higher selectivity. laryee.com |

| Scalability | Straightforward scaling from laboratory research to industrial production. laryee.com |

| Sustainability | Reduced solvent and reagent consumption, and less waste generation. laryee.com |

Development of Novel Functional Derivatives for Niche Applications

This compound serves as a versatile building block for the synthesis of a wide array of novel functional derivatives with potential applications in various fields. ijrpr.com The bromine atom is a good leaving group, allowing for its substitution with a variety of nucleophiles to introduce new functionalities. libretexts.org

Research efforts are focused on creating derivatives with specific properties for niche applications. For instance, the introduction of other halogen atoms, such as fluorine, can significantly alter the biological activity of a molecule. nih.gov The synthesis of α-trifluoromethyl-α,β-unsaturated esters has been achieved through the trifluoromethylation of α-bromo-α,β-unsaturated esters. nih.gov

Furthermore, the ester group can be modified or the carbon skeleton can be elaborated through various chemical transformations. acs.org The development of one-pot procedures allows for the efficient synthesis of complex molecules from simple starting materials, such as the conversion of alcohols to (Z)-α-bromo-α,β-unsaturated esters. nih.gov

Examples of functional derivatives and their potential applications include:

| Derivative Class | Synthetic Strategy | Potential Application |

| α-Trifluoromethyl-α,β-unsaturated esters | Trifluoromethylation of the corresponding α-bromo ester. nih.gov | Pharmaceuticals, agrochemicals |

| Polyfunctional esters | Nucleophilic substitution of the bromine atom. | Specialty polymers, materials science |

| Heterocyclic compounds | Cyclization reactions involving the bromo-ester. | Medicinal chemistry |

Interdisciplinary Research with Materials Science and Chemical Biology Utilizing Bromo-Ester Scaffolds

The unique structural and reactive properties of bromo-esters like this compound make them valuable scaffolds for interdisciplinary research, particularly at the interface of chemistry, materials science, and chemical biology. ijrpr.comnih.gov

In materials science , bromo-esters can be used as monomers or precursors for the synthesis of functional polymers and materials. The bromine atom can serve as a site for polymerization or for post-polymerization modification, allowing for the creation of materials with tailored properties. For example, the incorporation of bromo-esters into polymer chains can enhance their flame retardancy or provide a handle for further functionalization.

In chemical biology , bromo-ester scaffolds are being explored for the development of chemical probes and bioactive molecules. nih.govacs.org The ability to precisely introduce a bromine atom allows for the synthesis of molecules that can interact with specific biological targets. nih.gov For instance, alkyl halides are being investigated as motifs in drug discovery, challenging the misconception that they are merely non-specific alkylating agents. nih.gov The stereochemistry of the halogen-bearing carbon can have a significant impact on biological activity. nih.gov

The versatility of bromo-ester scaffolds is further highlighted by their use in the synthesis of complex natural products and their analogues. nih.gov These molecules often possess unique biological activities and can serve as leads for the development of new therapeutic agents. nih.gov

| Field | Application of Bromo-Ester Scaffolds |

| Materials Science | Monomers for functional polymers, precursors for flame retardant materials. |

| Chemical Biology | Synthesis of chemical probes, development of bioactive molecules and drug candidates. nih.govnih.govacs.org |

| Natural Product Synthesis | Building blocks for the synthesis of complex and biologically active natural products. nih.gov |

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Experimental Value | Predicted Value (Joback) | Source |

|---|---|---|---|

| Boiling Point (°C) | 215–220 | 208 | |

| LogP (Octanol-Water) | 2.8 | 2.5 | |

| Molar Volume (cm³/mol) | 175 | 168 |

Q. Table 2: Optimization of Bromination Reaction

| Condition | Yield (%) | Byproducts Identified |

|---|---|---|

| NBS, AIBN, 70°C | 82 | Di-brominated ester (8%) |

| PBr₃, 0°C | 65 | Acid hydrolysis product (12%) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.